Rad51-IN-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Emzadirib involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of specific amines with carboxylic acids under controlled conditions to form amide bonds. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of Emzadirib typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The final product is subjected to rigorous quality control tests to ensure its suitability for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions
Emzadirib undergoes various chemical reactions, including:
Oxidation: Emzadirib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Emzadirib into its reduced forms.
Substitution: Emzadirib can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Emzadirib .
Scientific Research Applications
Emzadirib has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA repair mechanisms and the role of RAD51 in homologous recombination.
Biology: Employed in research to understand the cellular response to DNA damage and the pathways involved in DNA repair.
Medicine: Investigated for its potential as an anticancer agent, particularly in cancers with high levels of DNA damage.
Industry: Utilized in the development of new therapeutic agents targeting DNA repair pathways
Mechanism of Action
Emzadirib exerts its effects by inhibiting RAD51, a protein crucial for homologous recombination, a key DNA repair pathway. By binding to RAD51, Emzadirib prevents the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which often rely on homologous recombination for survival .
Comparison with Similar Compounds
Similar Compounds
Bendamustine hydrochloride: An alkylating agent associated with DNA damage.
Resveratrol: A polyphenolic natural product with antioxidant and chemopreventive activities.
NSC 228155: An activator of epidermal growth factor receptor (EGFR) involved in DNA repair
Uniqueness of Emzadirib
Emzadirib is unique in its specific inhibition of RAD51, making it a valuable tool for studying DNA repair mechanisms and a promising candidate for anticancer therapy. Unlike other compounds that target multiple pathways, Emzadirib’s selectivity for RAD51 provides a more targeted approach to disrupting DNA repair in cancer cells .
Properties
CAS No. |
2301085-04-9 |
---|---|
Molecular Formula |
C27H40N4O6S2 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
propan-2-yl N-[3-(tert-butylsulfamoyl)-4-[2-[4-(propan-2-yloxycarbonylamino)cyclohexyl]-1,3-thiazol-5-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H40N4O6S2/c1-16(2)36-25(32)29-19-10-8-18(9-11-19)24-28-15-22(38-24)21-13-12-20(30-26(33)37-17(3)4)14-23(21)39(34,35)31-27(5,6)7/h12-19,31H,8-11H2,1-7H3,(H,29,32)(H,30,33) |
InChI Key |
OVXFEICGTUUFPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)OC(C)C)S(=O)(=O)NC(C)(C)C |
Origin of Product |
United States |
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